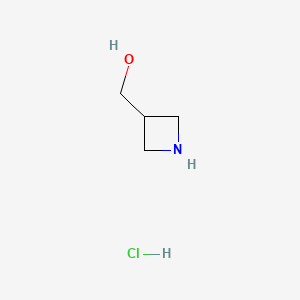

Hidrocloruro de azetidin-3-ilmetanol

Descripción general

Descripción

El 3-Azetidinametano (clorhidrato) es un compuesto orgánico con la fórmula molecular C4H9NO·HCl y un peso molecular de 123,58 g/mol . Es un polvo de blanco a casi blanco o sustancia cristalina . Este compuesto es conocido por su papel como intermedio en la síntesis de diversos productos farmacéuticos y moléculas biológicamente activas .

Aplicaciones Científicas De Investigación

El 3-Azetidinametano (clorhidrato) tiene una amplia gama de aplicaciones en la investigación científica:

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de 3-Azetidinametano (clorhidrato) típicamente implica la reacción de azetidina con formaldehído en condiciones ácidas para formar el intermedio 3-azetidinametano, que luego se convierte en su sal de clorhidrato . Las condiciones de reacción a menudo incluyen el uso de metanol como solvente y trietilamina como base .

Métodos de Producción Industrial

Los métodos de producción industrial para 3-Azetidinametano (clorhidrato) no están ampliamente documentados, pero generalmente siguen rutas sintéticas similares a los métodos de laboratorio, con optimizaciones para el escalado y la rentabilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones

El 3-Azetidinametano (clorhidrato) experimenta varias reacciones químicas, que incluyen:

Oxidación: Se puede oxidar para formar cetonas o aldehídos correspondientes.

Reducción: Las reacciones de reducción pueden convertirlo en diferentes derivados de alcohol.

Sustitución: Puede participar en reacciones de sustitución nucleofílica para formar varias azetidinas sustituidas.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio y nucleófilos como la azida de sodio .

Productos Principales

Los principales productos formados a partir de estas reacciones incluyen azetidinas sustituidas, cetonas y derivados de alcohol .

Mecanismo De Acción

El mecanismo de acción del 3-Azetidinametano (clorhidrato) implica su papel como intermedio en la síntesis de moléculas biológicamente activas. Por ejemplo, en la síntesis de inhibidores de SHP2, actúa proporcionando el marco estructural necesario para que el inhibidor interactúe con la enzima SHP2 . Los objetivos moleculares y las vías involucradas dependen de la aplicación específica y el producto final sintetizado a partir de este compuesto .

Comparación Con Compuestos Similares

Compuestos Similares

3-Azetidinametano: La forma base sin la sal de clorhidrato.

3-(Difluorometil)-3-azetidinametano (clorhidrato): Un compuesto similar con un grupo difluorometil.

Singularidad

El 3-Azetidinametano (clorhidrato) es único debido a su estructura específica, que le permite actuar como un intermedio versátil en la síntesis de diversas moléculas biológicamente activas. Su forma de clorhidrato mejora su estabilidad y solubilidad, haciéndolo más adecuado para ciertas aplicaciones en comparación con su forma base .

Actividad Biológica

Azetidin-3-ylmethanol hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Azetidin-3-ylmethanol hydrochloride is characterized by a four-membered azetidine ring with a hydroxymethyl group. The hydrochloride form enhances its solubility, making it more suitable for biological studies. The structural formula can be represented as follows:

1. Antibacterial Activity

Research indicates that azetidine derivatives, including azetidin-3-ylmethanol, exhibit antibacterial properties. The azetidine scaffold has been linked to activity against various bacterial strains, potentially due to its ability to interfere with bacterial cell wall synthesis and disrupt membrane integrity .

2. Anticancer Properties

Azetidin-3-ylmethanol hydrochloride has shown promise in cancer research. Studies have demonstrated that compounds with azetidine structures can inhibit tumor growth in vitro and in vivo. For instance, azetidinones derived from this compound displayed significant antiproliferative effects against human breast cancer cell lines (MCF-7) with IC50 values comparable to established chemotherapeutics .

3. Neuroprotective Effects

Recent studies have highlighted the neuroprotective potential of azetidine derivatives. Certain compounds have been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes associated with neurodegenerative diseases like Alzheimer's. Azetidin-3-ylmethanol hydrochloride may offer protective effects against oxidative stress and neuronal damage, making it a candidate for further investigation in neurodegenerative conditions .

The biological activities of azetidin-3-ylmethanol hydrochloride can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's ability to inhibit key enzymes such as AChE suggests potential applications in treating cognitive disorders.

- Cell Cycle Disruption : In cancer cells, azetidine derivatives may induce cell cycle arrest, leading to apoptosis through pathways involving caspase activation .

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study evaluating the anticancer properties of azetidine derivatives, compounds were tested against MCF-7 breast cancer cells. Results indicated that specific derivatives led to a reduction in cell viability by over 70% at concentrations below 10 µM, demonstrating efficacy comparable to standard treatments like doxorubicin .

Case Study: Neuroprotective Effects

Another study focused on the neuroprotective effects of azetidine derivatives in models of Parkinson's disease. Compounds were shown to significantly reduce neuronal death induced by glutamate toxicity, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Propiedades

IUPAC Name |

azetidin-3-ylmethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.ClH/c6-3-4-1-5-2-4;/h4-6H,1-3H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUVQGSNKVDBBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647357 | |

| Record name | (Azetidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

928038-44-2 | |

| Record name | (Azetidin-3-yl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (azetidin-3-yl)methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.